1-(3-溴苯基)-4,5,6,7-四氢-1H-吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

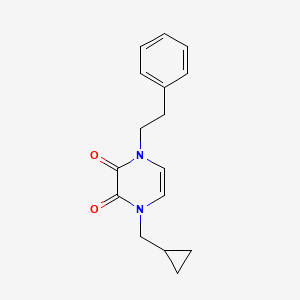

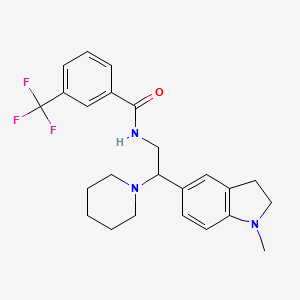

The compound “1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds. The bromophenyl group at the 1-position and the carboxylic acid group at the 3-position could potentially make this compound useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would consist of an indazole ring system, with a bromophenyl group attached at the 1-position and a carboxylic acid group at the 3-position. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions. The carboxylic acid group could participate in acid-base reactions, and could also be converted into other functional groups such as esters, amides, or acyl chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromophenyl and carboxylic acid groups could influence properties such as solubility, melting point, boiling point, and acidity .科学研究应用

Suzuki–Miyaura Cross-Coupling Reactions

The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Borinic Acid Derivatives

The compound could be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

3. Synthesis and Characterization of Monoisomeric Phthalocyanines The compound could be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . Phthalocyanines are a group of synthetic macrocyclic compounds that have wide applications in dyes and pigments .

Metabolite Characterization

The compound could be used in metabolite characterization studies . For example, it could be used to study the demethylation process of certain compounds .

Development of Bioactive Compounds

Borinic acids, which could potentially be synthesized from the compound, have been used as bioactive compounds . They could be used in the development of new drugs or therapeutic agents .

Catalysis of Regioselective Functionalization

Borinic acids, which could potentially be synthesized from the compound, have been used to catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

作用机制

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Many drugs and compounds exert their effects by modulating biochemical pathways, leading to downstream effects on cellular functions. Identifying these pathways requires detailed biochemical and pharmacological studies.

安全和危害

未来方向

属性

IUPAC Name |

1-(3-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(16-17)14(18)19/h3-5,8H,1-2,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQZORHBTCMSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC(=CC=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)